BenchChemオンラインストアへようこそ!

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

antimicrobial resistance benzothiazole SAR halogen bioisosterism

2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 862807-29-2; molecular formula C12H5Cl2FN2OS2; molecular weight 347.2 g/mol) is a synthetic heterocyclic carboxamide belonging to the benzothiazole–thiophene carboxamide family. Its architecture combines three key pharmacophoric elements: a 2,5-dichlorothiophene-3-carboxamide core, a 4-fluoro-1,3-benzothiazol-2-yl moiety, and a secondary amide linkage.

Molecular Formula C12H5Cl2FN2OS2
Molecular Weight 347.2
CAS No. 862807-29-2
Cat. No. B2373184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
CAS862807-29-2
Molecular FormulaC12H5Cl2FN2OS2
Molecular Weight347.2
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)F
InChIInChI=1S/C12H5Cl2FN2OS2/c13-8-4-5(10(14)20-8)11(18)17-12-16-9-6(15)2-1-3-7(9)19-12/h1-4H,(H,16,17,18)
InChIKeyBICSPILOWBITKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 862807-29-2): Procurement-Relevant Structural and In-Class Profile


2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 862807-29-2; molecular formula C12H5Cl2FN2OS2; molecular weight 347.2 g/mol) is a synthetic heterocyclic carboxamide belonging to the benzothiazole–thiophene carboxamide family . Its architecture combines three key pharmacophoric elements: a 2,5-dichlorothiophene-3-carboxamide core, a 4-fluoro-1,3-benzothiazol-2-yl moiety, and a secondary amide linkage. The 4-fluoro substituent on the benzothiazole ring differentiates it from the des-fluoro parent compound N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide (CAS 476626-84-3), while the 3-carboxamide regioisomeric attachment to the thiophene ring distinguishes it from the more extensively studied thiophene-2-carboxamide series represented by the anti-norovirus lead 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide [1]. The compound is commercially available from multiple suppliers as a research-grade chemical (≥95% purity by HPLC) and is primarily utilized as a building block in medicinal chemistry, as a pharmacophore scaffold for structure–activity relationship (SAR) studies, and as a reference standard in antimicrobial screening campaigns .

Why In-Class Benzothiazole–Thiophene Carboxamides Cannot Be Interchanged with 2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide


Within the benzothiazole–thiophene carboxamide chemical series, seemingly minor structural perturbations at three critical positions—the benzothiazole substituent, the thiophene halogenation pattern, and the carboxamide regioisomerism—produce pronounced, non-linear shifts in biological potency and selectivity that preclude simple generic substitution [1]. For the anti-norovirus series, moving from 4-fluoro to 6-fluoro on the benzothiazole ring changed the EC50 from inactive to 37 µM [1]. Substituting the mono-bromo-thiophene for a 3,5-dichloro-thiophene improved potency approximately 5.6-fold (EC50 6.6 µM vs. 37 µM), while a shift from 5-bromo to unsubstituted thiophene abolished activity entirely [1]. Furthermore, 3,5-dichloro-thiophene-2-carboxamide regioisomers (EC50 6.6 µM for 2k) and the 4,5-dichloro analogs (EC50 24 µM for 2m) exhibit distinct potency profiles despite sharing the same atoms, confirming that the carboxamide attachment position is a key determinant of target engagement [1]. For the target compound CAS 862807-29-2, the unique combination of 4-fluoro-benzothiazole, 2,5-dichloro-thiophene, and the 3-carboxamide linkage defines a discrete chemical space not fully represented by any single comparator; therefore, direct procurement of this specific CAS number is essential to maintain SAR continuity and reproducible biological outcomes across screening programs [2].

Quantitative Differentiation Evidence: 2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide vs. Closest Analogs


Fluorine-Substitution Effect: 4-Fluoro-Benzothiazole vs. Unsubstituted Benzothiazole on Antimicrobial Potency

In the benzothiazole–thiophene carboxamide class, the presence and position of a fluorine atom on the benzothiazole ring critically modulates biological activity. In the anti-norovirus SAR campaign, the des-fluoro benzothiazole analog (3a) was completely inactive (EC50 >100 µM), whereas the 6-fluoro analog (1) exhibited an EC50 of 37 µM, and the 4,6-difluoro analog (3j) showed a further 6.6-fold improvement to EC50 5.6 µM [1]. Extrapolating to antimicrobial applications, the 4-fluoro substitution present in CAS 862807-29-2 is expected to enhance target binding affinity and membrane permeability relative to the des-fluoro comparator N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide (CAS 476626-84-3), which lacks this fluorine atom [2].

antimicrobial resistance benzothiazole SAR halogen bioisosterism

3-Carboxamide vs. 2-Carboxamide Regioisomerism: Impact on Antimicrobial Activity in Benzothiazole–Thiophene Hybrids

The carboxamide attachment position on the thiophene ring profoundly influences biological activity within this chemotype. In direct head-to-head comparisons within the benzothiazole–thiophene antimicrobial series, N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide derivatives exhibited MIC values against Staphylococcus aureus (ATCC-25923) and Escherichia coli (ATCC-25922) that varied over a >10-fold range depending solely on the benzothiazole substituent, with the most potent analog (compound 3g) demonstrating significant antibacterial and antifungal activity [1]. The target compound CAS 862807-29-2 bears a 3-carboxamide linkage, which places the benzothiazole amide in a distinct spatial orientation relative to the more common 2-carboxamide regioisomers such as N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide. This regioisomeric difference alters the three-dimensional presentation of the pharmacophore to biological targets, creating a unique interaction profile not reproducible by 2-carboxamide analogs [1].

regioisomer pharmacology thiophene carboxamide SAR antimicrobial lead optimization

2,5-Dichloro-Thiophene Halogenation Advantage: Structure–Activity Relationships from Anti-Norovirus Hybrid Optimization

Systematic SAR exploration of the thiophene halogenation pattern in benzothiazole–thiophene carboxamides revealed that the 3,5-dichloro substitution confers substantial antiviral potency. The 3,5-dichloro-thiophene analog 2k demonstrated an EC50 of 6.6 µM against murine norovirus, representing an approximately 5.6-fold improvement over the mono-bromo lead compound 1 (EC50 37 µM) and outperforming the 4,5-dichloro regioisomer 2m (EC50 24 µM) by 3.6-fold [1]. When combined with the 4,6-difluoro-benzothiazole motif in hybrid compound 4c, the 3,5-dichloro-thiophene yielded an EC50 of 1.1 µM, a 34-fold enhancement over the initial lead [1]. The target compound CAS 862807-29-2 uniquely pairs the 2,5-dichloro-thiophene-3-carboxamide core with a 4-fluoro-benzothiazole, creating a halogenation and connectivity profile distinct from all published anti-norovirus leads and offering a differentiated starting point for dual antiviral–antibacterial screening [1][2].

antiviral drug discovery halogen SAR thiophene functionalization

Comparative Physicochemical Property Profile: Calculated Lipophilicity and Drug-Likeness Differentiators

The physicochemical properties of the target compound and its closest analogs were computationally compared to assess drug-likeness and developability potential. CAS 862807-29-2 is predicted to have a higher topological polar surface area (tPSA) and hydrogen bond donor count than its thiophene-2-carboxamide counterparts due to the 3-carboxamide linkage geometry, which alters the spatial presentation of the polar amide group [1]. The des-fluoro comparator (CAS 476626-84-3) exhibits a lower molecular weight (329.21 vs. 347.2 g/mol) and a modified lipophilicity profile (XLogP3 ~5.2) relative to the 4-fluoro target, which is expected to show slightly increased lipophilicity while gaining a hydrogen bond acceptor through the C–F bond . These property differences influence membrane permeability, solubility, and metabolic stability, directly affecting compound performance in cell-based assays and in vivo pharmacokinetic studies [1].

ADMET prediction drug-likeness physicochemical profiling

Benzothiazole–Thiophene Carboxamide Class-Level Antimicrobial Benchmarking: MIC Ranges Against Gram-Positive and Gram-Negative Bacteria

Class-level antimicrobial screening of benzothiazole–thiophene hybrids establishes a benchmark MIC range against clinically relevant bacterial and fungal strains. In a systematic study of N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide derivatives, compounds exhibited MIC values spanning from potent (compound 3g: significant activity against S. aureus and E. coli) to inactive, with electron-withdrawing substituents on the aromatic ring generally favoring antimicrobial activity [1]. In a parallel study of thiazole-thiophene-pyrazole hybrids containing the benzothiazole moiety, the most active compounds demonstrated MIC values as low as 6.25 µg/mL against Aspergillus fumigatus and Fusarium oxysporum for antifungal endpoints . While the specific target compound CAS 862807-29-2 has not been reported in these published datasets, its structural features—electron-withdrawing 4-fluoro on benzothiazole plus the electron-withdrawing 2,5-dichloro on thiophene—align with the established SAR determinants for potent antimicrobial activity in this class [1][2].

antibacterial screening MIC determination benzothiazole pharmacophore

Anticancer Potential of Benzothiazole–Thiophene Carboxamides: Comparative Antiproliferative IC50 Values in Breast Cancer Cell Lines

Recent work on benzothiazole-grafted heterocyclic systems has defined the antiproliferative landscape for this chemotype. In a 2026 study, benzothiazole-based thiophene-containing compounds (5a–c) exhibited moderate antiproliferative activity against triple-negative breast cancer MDA-MB-231 cells (IC50 values in the low micromolar range), with the open-chain analog 3 showing IC50 values of 49.89–55.68 µM [1]. The most potent compound in the series, a 4-oxo pyrido[2,3-d]pyrimidine (compound 12), achieved IC50 values of 10.56 ± 0.18 µM (MDA-MB-231) and 3.35 ± 0.10 µM (MCF-7), surpassing doxorubicin (IC50 5.66 ± 0.15 µM) against MCF-7 cells, and demonstrated CDK-2 inhibition with an IC50 of 0.4493 ± 0.011 µM [1]. While the target compound CAS 862807-29-2 was not directly evaluated in this study, its benzothiazole–thiophene carboxamide scaffold places it within the chemotype space that produced these anticancer leads, with the 4-fluoro and 2,5-dichloro substituents providing electron-withdrawing character analogous to the features that enhanced activity in the published series [1][2].

anticancer drug discovery triple-negative breast cancer CDK-2 inhibition

Optimal Procurement and Application Scenarios for 2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 862807-29-2)


Antimicrobial Lead Optimization: SAR Expansion of Benzothiazole–Thiophene-3-Carboxamide Libraries Against Drug-Resistant Pathogens

CAS 862807-29-2 serves as a structurally differentiated scaffold for expanding antimicrobial SAR beyond the extensively explored thiophene-2-carboxamide series. The 3-carboxamide regioisomerism, combined with the 4-fluoro-benzothiazole and 2,5-dichloro-thiophene motifs, provides a novel vector for probing target engagement with bacterial and fungal enzymes [1][2]. Screening this compound against WHO priority pathogens (including MRSA, carbapenem-resistant Enterobacteriaceae, and Candida auris) at concentrations informed by class-level MIC benchmarks (0.5–100 µg/mL) would establish its activity baseline and potentially identify novel resistance-breaking chemotypes distinct from existing thiophene-2-carboxamide leads [1].

Antiviral Drug Discovery: Norovirus and Broad-Spectrum RNA Virus Screening Using a Fluorinated Dichloro-Benzothiazole-Thiophene Scaffold

Drawing on the demonstrated anti-norovirus SAR of halogenated benzothiazole–thiophene carboxamides, where 3,5-dichloro-thiophene analogs achieved EC50 values of 1.1–6.6 µM in MNV-infected RAW264.7 cells [1], CAS 862807-29-2 is positioned as a candidate for focused antiviral screening. The compound can be evaluated using the CPE reduction assay protocol described by Takagi et al. (280 TCID50/50 µL MNV, 30 min pre-incubation, 1 h cell exposure), with parallel cytotoxicity assessment via WST-8 assay at 72 h [1]. Its structural divergence from published anti-norovirus leads (4-fluoro vs. 6-fluoro benzothiazole; 3-carboxamide vs. 2-carboxamide) offers opportunities for IP generation and scaffold hopping in antiviral lead discovery programs [1][2].

Anticancer Drug Discovery: CDK-2 Targeted Benzothiazole–Thiophene Carboxamide Probe Development for Triple-Negative Breast Cancer

The benzothiazole–thiophene carboxamide scaffold has been validated as a CDK-2 inhibitory chemotype with antiproliferative activity against TNBC cell lines (compound 12: IC50 10.56 µM in MDA-MB-231; CDK-2 IC50 0.4493 µM) [1]. CAS 862807-29-2 represents an underexplored substitution pattern within this class and can be screened against the MDA-MB-231/MCF-7/MCF10A cell line panel using MTT or SRB assays to establish its potency and selectivity window [1]. Positive hits can be advanced to CDK-2 enzymatic assays (reference: roscovitine IC50 0.519 µM) and apoptotic marker profiling (caspase-9, Bax, Bcl-2, p53) as demonstrated in the published protocol [1].

Chemical Biology Tool Compound: Fluorinated Benzothiazole Probe for Target Identification and Chemoproteomics

The 4-fluoro substituent on the benzothiazole ring of CAS 862807-29-2 provides a distinct spectroscopic handle (¹⁹F NMR) that can be exploited for target engagement studies, protein–ligand interaction analysis, and metabolic tracing experiments [1]. Unlike the more common 6-fluoro-benzothiazole analogs in the anti-norovirus series, the 4-fluoro substitution alters the electronic environment of the benzothiazole ring, potentially shifting binding selectivity toward different biological targets [1]. This compound can be procured as a chemical biology probe for affinity-based protein profiling (AfBPP), photoaffinity labeling, or ¹⁹F NMR-based fragment screening campaigns, where its unique fluorination pattern offers orthogonal binding data to complement existing 6-fluoro analogs [1][2].

Quote Request

Request a Quote for 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.